オロダテロール

概要

説明

オロダテロールは、慢性気管支炎や肺気腫を含む慢性閉塞性肺疾患(COPD)の治療に主に使用される長時間作用型β2アドレナリン作動薬です 。 オロダテロールは、ストリバーディレスピマットという商品名で販売されており、気道の平滑筋を弛緩させることで気管支拡張作用を示すことが知られています .

製法

合成経路と反応条件

オロダテロールの合成は、市販の前駆体から開始される複数段階の工程を伴います。主な工程には以下が含まれます。

ベンゾキサジノンコアの形成: これは、置換フェノールと適切なアミンを酸性条件下で環化させてベンゾキサジノン環を形成します。

ヒドロキシエチル側鎖の導入: この工程では、一般的に求核置換反応によってベンゾキサジノンコアにヒドロキシエチル基を付加します。

最終的な官能基化:

工業的生産方法

オロダテロールの工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、反応効率と収率を向上させるための連続フローリアクターの使用や、結晶化やクロマトグラフィーなどの精製技術の導入により、最終生成物の高純度を確保することが含まれます .

科学的研究の応用

Olodaterol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study beta2-adrenergic agonists and their synthetic pathways.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Industry: Used in the development of inhalation devices and formulations for drug delivery

作用機序

オロダテロールは、主に肺に存在するβ2アドレナリン受容体に結合することで作用を発揮します。この結合は受容体を活性化し、シクラーゼを活性化してサイクリックAMP(cAMP)の生成を触媒します。 cAMPレベルの増加は、タンパク質キナーゼA(PKA)を活性化し、これは気道平滑筋の弛緩を引き起こし、気管支拡張をもたらします .

類似化合物の比較

類似化合物

フォルモテロール: 喘息とCOPDの治療に使用される別の長時間作用型β2アドレナリン作動薬です。

サルメテロール: フォルモテロールと類似しており、喘息とCOPDの長期管理に使用されます。

インダカテロール: 同様の作用機序を持つ超長時間作用型β2アドレナリン作動薬です.

オロダテロールの独自性

オロダテロールは、1日1回の投与という独自の投与計画を採用しており、1日に複数回投与が必要な他のβ2アドレナリン作動薬と比較して、患者のコンプライアンスが向上します。 さらに、オロダテロールは作用発現が速く、安全性プロファイルに優れており、COPDの長期管理に適した選択肢となっています .

生化学分析

Biochemical Properties

Olodaterol exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs . These receptors are membrane-bound and are normally activated by endogenous epinephrine . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Cellular Effects

Olodaterol has been shown to have anti-inflammatory effects on COPD airway epithelial cells . It can inhibit airway inflammation resulting from exposure to respiratory syncytial virus (RSV) via its binding receptor, the β2-adrenergic receptor . Olodaterol reduces RSV-mediated IL-8 secretion in both COPD and control airway liquid interface (ALI) cultures and also significantly reduces Muc5AC staining in COPD-ALIs infected with RSV .

Molecular Mechanism

The molecular mechanism of Olodaterol involves the activation of beta2-adrenergic receptors, which leads to the stimulation of an associated G protein. This, in turn, activates adenylate cyclase, leading to the formation of cAMP and PKA . The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .

Temporal Effects in Laboratory Settings

Olodaterol has been shown to improve lung function over 48 weeks of treatment, with such improvements being achieved and maintained within the 24-hour dosage interval . This supports its once-daily administration . Olodaterol was generally well tolerated and had an acceptable cardiovascular and respiratory adverse event profile .

Dosage Effects in Animal Models

In a study conducted on guinea pigs, Olodaterol demonstrated dose-dependent antitussive properties . It inhibited citric acid-induced cough events more potently and with a greater maximal efficacy in ovalbumin-sensitized guinea pigs compared to naïve animals .

Metabolic Pathways

Olodaterol is substantially metabolized by direct glucuronidation and by O-demethylation at the methoxy moiety followed by conjugation . Of the six metabolites identified, only the unconjugated demethylation product binds to beta2-receptors .

Transport and Distribution

Given its mechanism of action, it is likely that Olodaterol is transported to and acts primarily on the beta2-adrenergic receptors located in the lungs .

Subcellular Localization

As a beta2-adrenergic agonist, it is known to bind and activate beta2-adrenergic receptors, which are membrane-bound receptors located primarily in the lungs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of olodaterol involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Benzoxazinone Core: This involves the cyclization of a substituted phenol with an appropriate amine under acidic conditions to form the benzoxazinone ring.

Introduction of the Hydroxyethyl Side Chain: This step typically involves the addition of a hydroxyethyl group to the benzoxazinone core through a nucleophilic substitution reaction.

Final Functionalization:

Industrial Production Methods

Industrial production of olodaterol follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

化学反応の分析

反応の種類

オロダテロールは、いくつかの種類の化学反応を受けます。これには以下が含まれます。

酸化: オロダテロールは酸化されて様々な代謝産物を生成することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を用いてケトンをアルコールに還元するなど、オロダテロールの官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

主な生成物

これらの反応から生成される主な生成物には、様々な代謝産物やオロダテロールの誘導体があり、これらはしばしば薬理学的特性について研究されています .

科学研究への応用

オロダテロールは、科学研究において幅広い用途があります。

化学: β2アドレナリン作動薬とその合成経路を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路や受容体相互作用への影響について調査されています。

類似化合物との比較

Similar Compounds

Formoterol: Another long-acting beta2-adrenergic agonist used in the treatment of asthma and COPD.

Salmeterol: Similar to formoterol, used for long-term management of asthma and COPD.

Indacaterol: An ultra-long-acting beta2-adrenergic agonist with a similar mechanism of action.

Uniqueness of Olodaterol

Olodaterol is unique in its once-daily dosing regimen, which improves patient compliance compared to other beta2-adrenergic agonists that require multiple doses per day. Additionally, olodaterol has a rapid onset of action and a favorable safety profile, making it a preferred choice for long-term management of COPD .

特性

IUPAC Name |

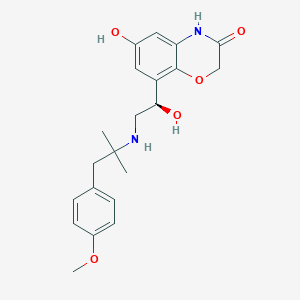

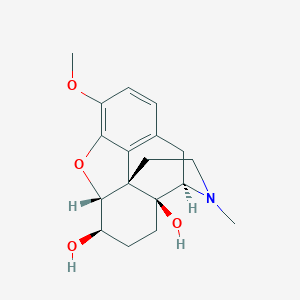

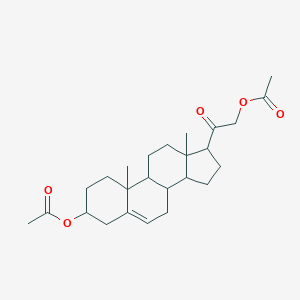

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUYJEVMBVSIHV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024792 | |

| Record name | Olodaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Olodaterol is a long-acting beta2-adrenergic agonist (LABA) that exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs. Beta2-adrenergic receptors are membrane-bound receptors that are normally activated by endogenous epinephrine whose signalling, via a downstream L-type calcium channel interaction, mediates smooth muscle relaxation and bronchodilation. Activation of the receptor stimulates an associated G protein which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). Elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles. | |

| Record name | Olodaterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

868049-49-4 | |

| Record name | Olodaterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868049-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olodaterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868049494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olodaterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olodaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLODATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD2YSN1AFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [, , , ] Olodaterol is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist. It binds to β2-ARs located primarily in the lungs, leading to their activation. This activation stimulates the production of cyclic adenosine monophosphate (cAMP) within the cell. Elevated cAMP levels lead to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.

ANone: [, ] Olodaterol hydrochloride has the molecular formula C21H26N2O5 • HCl and a molecular weight of 422.9 g/mol. Spectroscopic analyses, including UV, fluorescence, and IR, have been used to characterize the compound and its degradation products. For example, the first derivative of the UV absorption spectrum shows a characteristic peak at 280 nm that can be used for quantification. [] Additionally, olodaterol exhibits fluorescence with an excitation wavelength of 250 nm and an emission wavelength of 409 nm. []

ANone: [, ] Studies have demonstrated that olodaterol is susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide. The primary degradation product has been identified and characterized using techniques such as GC-MS and FT-IR. [] Formulation strategies, such as the use of antioxidants, could be employed to enhance its stability.

ANone: [, , ] Olodaterol's high selectivity for β2-AR over β1-AR is attributed to specific structural features, including the presence of a bulky substituent at the amino group and a methoxy group on the phenyl ring. [] Further research on structural modifications is needed to fully understand their impact on potency, selectivity, and duration of action.

ANone: [, , ] Olodaterol is administered via inhalation using the Respimat Soft Mist inhaler. [] While specific ADME data requires further investigation, preclinical studies in guinea pigs and dogs demonstrated a rapid onset of bronchoprotective action comparable to formoterol, with olodaterol maintaining efficacy for over 24 hours. [] This prolonged duration of action is likely due to its slow dissociation from the β2-AR.

ANone: [, , , ] In vitro studies have shown that olodaterol effectively reverses contractions induced by various stimuli in isolated human bronchi. [] Additionally, animal models, particularly guinea pigs and dogs, have been instrumental in characterizing its bronchoprotective effects against acetylcholine challenges. [, ] These studies highlight olodaterol's ability to induce bronchodilation and suggest its potential as a once-daily treatment for obstructive airway diseases.

ANone: [, , , , , , , , , , , , , , , ] Numerous clinical trials, including the TONADO, OTEMTO, and DYNAGITO studies, have evaluated olodaterol's efficacy and safety in patients with COPD. [, , , , , , , , , , , , ] Key findings indicate that olodaterol provides significant improvements in lung function (FEV1), reduces the need for rescue medication, and enhances quality of life compared to placebo. [, , ] Furthermore, the combination of tiotropium and olodaterol demonstrated greater efficacy compared to tiotropium monotherapy in reducing COPD exacerbations. [, ]

ANone: [] Preliminary research suggests that olodaterol may have anti-fibrotic properties. Studies using primary human lung fibroblasts demonstrated olodaterol's ability to inhibit pro-fibrotic events, including cell proliferation and motility, induced by mediators like TGF-β, PDGF, and FGF. [] These findings warrant further investigation into its potential role in mitigating airway remodeling in COPD.

ANone: [, , , , ] Olodaterol has a generally favorable safety profile. [, , , ] The most common adverse effects reported in clinical trials were similar to those observed with placebo and other LABAs, including nasopharyngitis, headache, and cough. [, ] Long-term cardiovascular safety data remain limited and require further investigation. []

ANone: [, , ] Spectrophotometry, particularly first-derivative spectrophotometry, has been employed for the quantitative determination of olodaterol. [] This method allows for selective measurement even in the presence of its oxidative degradation product. Additionally, spectrofluorimetry, utilizing its excitation and emission wavelengths, offers a sensitive and selective approach for olodaterol analysis. [] These methods have been validated for accuracy, precision, and specificity according to ICH guidelines, demonstrating their reliability in quantifying olodaterol in pharmaceutical formulations. []

ANone: [] Olodaterol and indacaterol are both once-daily LABAs used in COPD treatment. While head-to-head trials are limited, indirect comparisons suggest comparable efficacy in improving lung function and symptoms. [, ] The choice between the two may depend on factors like patient preference, cost, and availability.

ANone: [] Access to high-quality research infrastructure, including advanced analytical instruments, cell culture facilities, and animal models, is crucial. Collaborations with academic institutions and pharmaceutical companies are invaluable for accessing specialized expertise and resources. Databases like PubMed and clinical trial registries provide access to relevant publications and ongoing research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)

![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)